4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is an organic compound with a complex structure that includes aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the acylation of an amine precursor with an appropriate acylating agent. One common method involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-methyl-N-(phenylcarbamoyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic rings and amide functionalities allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(4-methylanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-16-8-12-19(13-9-16)23(27)25-22(21(26)18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15,22,24H,1-2H3,(H,25,27) |
InChI Key |
AWPBULRHEKLEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.